
(3,5-Di-tert-butyl-4-methoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Di-tert-butyl-4-methoxyphenyl)methanol is an organic compound characterized by the presence of bulky tert-butyl groups and a methoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butyl-4-methoxyphenyl)methanol typically involves the reaction of 3,5-di-tert-butyl-4-methoxybenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Di-tert-butyl-4-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the hydroxyl group to a methylene group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 3,5-Di-tert-butyl-4-methoxybenzaldehyde or 3,5-Di-tert-butyl-4-methoxybenzoic acid.
Reduction: 3,5-Di-tert-butyl-4-methoxyphenylmethane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,5-Di-tert-butyl-4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism by which (3,5-Di-tert-butyl-4-methoxyphenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bulky tert-butyl groups and methoxy group influence the compound’s binding affinity and specificity. For example, its antioxidant activity may involve the donation of hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyanisole: Similar structure but with a hydroxyl group instead of a methanol group.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains an aldehyde group instead of a methanol group.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of a methanol group.
Uniqueness
(3,5-Di-tert-butyl-4-methoxyphenyl)methanol is unique due to the combination of its methoxy and methanol groups, which confer distinct chemical reactivity and potential applications. The presence of bulky tert-butyl groups also enhances its stability and influences its interactions with other molecules.
Eigenschaften
CAS-Nummer |
93629-17-5 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
(3,5-ditert-butyl-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-8-11(10-17)9-13(14(12)18-7)16(4,5)6/h8-9,17H,10H2,1-7H3 |
InChI-Schlüssel |
RFEYGJGHESCXRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11860659.png)

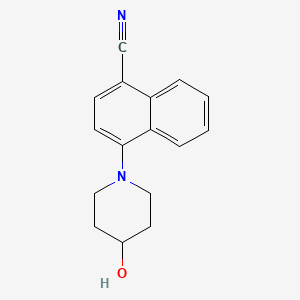

![7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11860683.png)
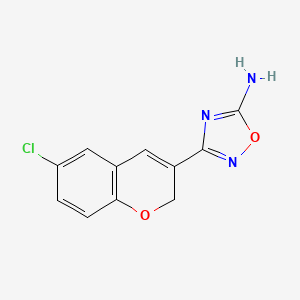
![4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol](/img/structure/B11860697.png)
![N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine](/img/structure/B11860700.png)
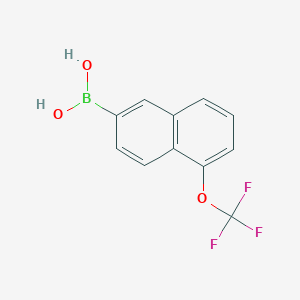
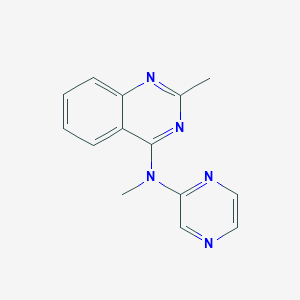
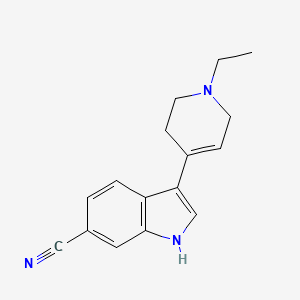
![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine](/img/structure/B11860730.png)


